

# Application of RECIST 1.1 Criteria in CA224 Studies: A Detailed Guide

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This document provides detailed application notes and protocols for the use of the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1) within the context of the CA224 series of clinical trials. The CA224 clinical trial program, sponsored by Bristol-Myers Squibb, investigates the efficacy and safety of immunotherapy combinations, primarily focusing on the LAG-3 inhibitor relatlimab in conjunction with the PD-1 inhibitor nivolumab, across a spectrum of advanced solid tumors.

Accurate and consistent application of RECIST 1.1 is paramount in these studies for the objective assessment of treatment response and to ensure the integrity of primary endpoints such as Objective Response Rate (ORR).

### **Introduction to RECIST 1.1**

RECIST 1.1 is a standardized methodology used in clinical trials to measure and track the size of tumors and to categorize the response to cancer treatment.[1][2][3][4] It provides a reproducible and objective framework for evaluating the change in tumor burden over time.[5] The criteria classify treatment response into four main categories: Complete Response (CR), Partial Response (PR), Stable Disease (SD), and Progressive Disease (PD).[2][6]

The **CA224** series of trials, such as **CA224**-060 for gastric or gastroesophageal junction adenocarcinoma and **CA224**-127 for melanoma, explicitly utilize RECIST 1.1 to determine primary endpoints like ORR.[2][7]



# **Core Principles of RECIST 1.1 Application**

The application of RECIST 1.1 involves a systematic process of lesion identification, measurement, and response assessment at baseline and subsequent follow-up imaging.

#### **Baseline Assessment**

A baseline imaging assessment, typically performed using Computed Tomography (CT) or Magnetic Resonance Imaging (MRI), is crucial and should be conducted within a predefined timeframe before the initiation of treatment.[2]

#### Key Steps at Baseline:

- Identification of Measurable and Non-Measurable Lesions:
  - Measurable Lesions: These are lesions that can be accurately measured in at least one dimension. According to RECIST 1.1, non-nodal lesions must have a longest diameter of ≥10 mm, and malignant lymph nodes must have a short axis of ≥15 mm.[1][8]
  - Non-Measurable Lesions: All other lesions are considered non-measurable. This includes small lesions, leptomeningeal disease, ascites, pleural effusion, and inflammatory breast disease.
- Selection of Target Lesions:
  - A maximum of five target lesions in total, and no more than two per organ, should be selected.[1][8][9]
  - These lesions should be representative of all involved organs and be suitable for repeated, accurate measurements.
  - The sum of the longest diameters (for non-nodal lesions) and the short axes (for nodal lesions) of all target lesions is calculated and recorded as the Baseline Sum of Diameters (BSOD).
- Documentation of Non-Target Lesions:



 All other lesions, including any identified non-measurable lesions, are documented as nontarget lesions. Their presence should be noted and they will be followed qualitatively at subsequent assessments.

## **Follow-Up Assessments**

Follow-up imaging should be performed at predefined intervals as specified in the **CA224** trial protocol.

Key Steps at Follow-Up:

- Measurement of Target Lesions: The same target lesions identified at baseline are remeasured. The sum of the longest diameters (or short axes for nodes) is calculated at each follow-up.
- Assessment of Non-Target Lesions: Non-target lesions are evaluated for unequivocal progression.
- Identification of New Lesions: The appearance of any new lesion is a key indicator of disease progression.

# Response Criteria (RECIST 1.1)

The response to treatment is determined by comparing the tumor measurements at follow-up to the baseline measurements.



Response Category	Criteria for Target Lesions	Criteria for Non-Target Lesions & New Lesions
Complete Response (CR)	Disappearance of all target lesions.	All pathological lymph nodes must have reduced to <10 mm in short axis. Disappearance of all non-target lesions. No new lesions.[3]
Partial Response (PR)	At least a 30% decrease in the sum of diameters of target lesions, taking as reference the baseline sum.[1][6]	Non-progressive disease of non-target lesions. No new lesions.[3]
Stable Disease (SD)	Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD, taking as reference the smallest sum on study.[6][10]	Non-progressive disease of non-target lesions. No new lesions.
Progressive Disease (PD)	At least a 20% increase in the sum of diameters of target lesions from the nadir (smallest sum recorded), and this increase must also be an absolute increase of at least 5 mm.[1][8][10]	Unequivocal progression of non-target lesions. Appearance of one or more new lesions.[10]

## **Experimental Protocols for CA224 Studies**

The following protocols outline the standardized procedures for implementing RECIST 1.1 in the CA224 clinical trials.

### **Imaging Protocol**

Modality: Multidetector Computed Tomography (MDCT) is the preferred imaging modality.
 MRI can be used as an alternative, particularly for certain anatomical regions, but the same modality should be used consistently for a given patient throughout the study.



- Image Acquisition:
  - CT Scan: Intravenous contrast is mandatory unless contraindicated. Slice thickness should be ≤ 5 mm.
  - MRI Scan: Specific sequences (e.g., T1-weighted with contrast, T2-weighted) should be defined in the trial protocol and used consistently.
- Imaging Schedule: Baseline imaging should be performed within 28 days prior to the first dose of the study drug. Follow-up imaging should be performed at regular intervals (e.g., every 8-12 weeks) as specified in the protocol.

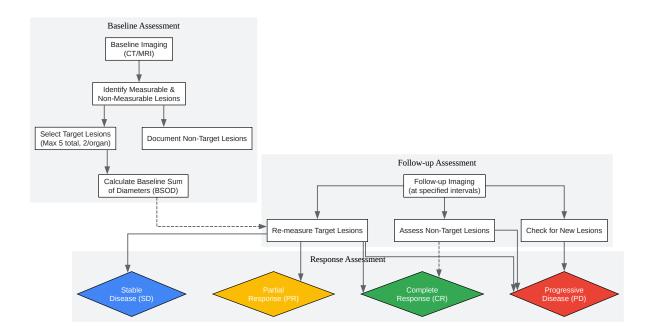
#### **Tumor Measurement and Reporting Protocol**

- Lesion Measurement:
  - Measurements should be recorded in millimeters.
  - The longest diameter should be measured for non-nodal lesions.
  - The short axis should be measured for lymph nodes.
- Data Collection:
  - A standardized electronic Case Report Form (eCRF) should be used to capture all RECIST 1.1 data.
  - The eCRF should include fields for:
    - Identification of each target lesion (organ and location).
    - Measurement of each target lesion at baseline and all follow-up time points.
    - Calculation of the sum of diameters.
    - Documentation of non-target lesions.
    - Documentation of any new lesions.



• Central Review: To minimize inter-reader variability, a Blinded Independent Central Review (BICR) of all images is often implemented in pivotal trials like those in the **CA224** program.

# Visualizations RECIST 1.1 Workflow

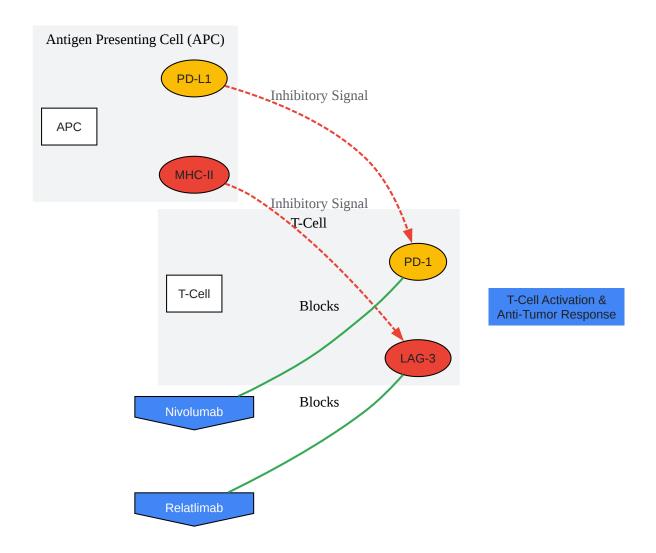


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Caption: Workflow for RECIST 1.1 Application in Clinical Trials.

## **Signaling Pathway of Relatlimab and Nivolumab**



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Caption: Dual checkpoint blockade by Nivolumab and Relatlimab.



#### Conclusion

The consistent and accurate application of RECIST 1.1 is fundamental to the successful execution of the **CA224** series of clinical trials. Adherence to the detailed protocols for imaging, measurement, and response assessment is essential for generating high-quality data that can reliably evaluate the efficacy of novel immunotherapy combinations. Regular training of all personnel involved in RECIST 1.1 assessment and the use of independent central review are critical measures to ensure data integrity and the validity of trial outcomes.

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